NEOPENTYL METHANTHIOSULFONATE

Vue d'ensemble

Description

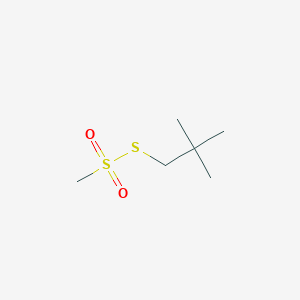

Neopentyl Methanthiosulfonate (IUPAC name: O-neopentyl S-methyl methanethiosulfonate) is an organosulfur compound characterized by a thiosulfonate functional group (-S-SO₂-). Its molecular formula is C₆H₁₂O₂S₂, with a structure comprising a neopentyl (2,2-dimethylpropyl) group bonded to the sulfonyl oxygen and a methyl group attached to the sulfur atom (Fig. 1). This sterically hindered alkyl substituent distinguishes it from simpler thiosulfonates like methyl methanthiosulfonate (CH₃SO₂SCH₃).

Thiosulfonates are known for their dual reactivity as both electrophiles (via the sulfonyl group) and nucleophiles (via the sulfur atom). Applications include its use as a crosslinking agent in polymer chemistry and as a biochemical tool for protein modification due to its ability to form disulfide bonds under controlled conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Dimethylpropyl) methanesulfonothioate involves the reaction of 2,2-dimethylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to yield the final product.

Industrial Production Methods: Industrial production of S-(2,2-Dimethylpropyl) methanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: S-(2,2-Dimethylpropyl) methanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

NMS serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a nucleophile, facilitating various chemical reactions. For instance, NMS can be utilized in the synthesis of thiol derivatives, which are important in the production of pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Reducing Agent

One of the significant applications of NMS is its role as a reducing agent. Research indicates that compounds similar to NMS can effectively reduce disulfide bonds in proteins, which is crucial for maintaining protein structure and function. Such reducing agents can prevent the oxidation of cysteine residues, thus preserving protein activity in various biological systems .

Protein Stabilization

NMS has potential applications in stabilizing proteins during purification and storage. By preventing the formation of disulfide bonds, NMS can maintain proteins in their active forms, which is essential for biochemical assays and therapeutic applications . This stabilization is particularly relevant in the development of enzyme-based therapies.

Material Science

In material science, NMS can be incorporated into polymer formulations to enhance their properties. Its thiol functionality allows for cross-linking reactions that improve mechanical strength and thermal stability of polymers. This application is particularly useful in developing advanced materials for coatings and adhesives.

Synthesis of Thiol Derivatives

A study demonstrated the use of NMS in synthesizing thiol derivatives through nucleophilic substitution reactions. The resulting thiol compounds exhibited enhanced reactivity and stability, making them suitable for further functionalization in drug development .

Protein Activity Regulation

Another investigation focused on the impact of NMS on protein activity regulation. The study found that by using NMS to reduce disulfide bonds, researchers could significantly enhance the activity of certain enzymes involved in metabolic pathways . This finding underscores the potential of NMS in biochemical research and therapeutic applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of thiol derivatives | Facilitates complex organic reactions |

| Biochemistry | Reducing agent for disulfide bonds | Preserves protein structure and function |

| Material Science | Polymer formulation | Enhances mechanical strength and stability |

Mécanisme D'action

S-(2,2-Dimethylpropyl) methanesulfonothioate works by inhibiting the activity of acetylcholinesterase, an enzyme essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.

Comparaison Avec Des Composés Similaires

Methyl Methanthiosulfonate (CH₃SO₂SCH₃)

- Molecular Formula : C₂H₆O₂S₂

- Functional Group : Thiosulfonate (-S-SO₂-).

- Reactivity : More electrophilic than Neopentyl Methanthiosulfonate due to reduced steric hindrance. Reacts rapidly with thiols to form mixed disulfides.

- Applications : Used in microbial growth inhibition studies; exhibits antimicrobial activity against Pseudomonas fluorescens .

Dimethyldisulfide (CH₃SSCH₃)

- Molecular Formula : C₂H₆S₂

- Functional Group : Disulfide (-S-S-).

- Reactivity : Less oxidizing than thiosulfonates. Participates in redox reactions but requires stronger oxidizing agents to form sulfonic acids.

- Applications : Volatile signaling molecule in microbial communities; less potent in growth inhibition compared to thiosulfonates .

Methyl Methanesulfonate (CH₃SO₃CH₃)

- Molecular Formula : C₂H₆O₃S

- Functional Group : Sulfonate ester (-O-SO₂-).

- Reactivity: Hydrolyzes more slowly than thiosulfonates due to the absence of a labile S-S bond. A known alkylating agent, mutagenic in biological systems.

S-Methyl Thioacetate (CH₃C(O)SCH₃)

- Molecular Formula : C₃H₆OS

- Functional Group : Thioester (-S-C(O)-).

- Reactivity : Undergoes nucleophilic acyl substitution but lacks the sulfonyl group’s electrophilicity.

- Applications: Limited antimicrobial activity; primarily a metabolic intermediate in sulfur cycling .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Bioactivity : Methyl Methanthiosulfonate inhibits P. fluorescens growth at micromolar concentrations, likely through disruption of cellular thiol homeostasis . This compound’s bioactivity remains understudied, but its steric bulk may limit membrane permeability.

- Stability : this compound’s branched structure confers resistance to hydrolysis compared to linear analogs. Methyl Methanesulfonate, lacking a S-S bond, is hydrolytically stable but mutagenic .

- Synthetic Utility : Thiosulfonates are superior to disulfides in forming asymmetric disulfide bonds, critical in protein engineering. The neopentyl variant’s steric effects enable selective modifications .

Activité Biologique

Neopentyl methanthiolsulfonate (NMS) is a compound of interest due to its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article reviews the biological activity of NMS, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

Neopentyl methanthiolsulfonate is characterized by its unique structure, which includes a methanthiol group attached to a neopentyl moiety. This configuration is responsible for its reactivity and interaction with biological systems. Its chemical formula is CHOS, and it has been studied for its potential as a thiol-reactive agent.

The biological activity of NMS primarily revolves around its ability to interact with thiol groups in proteins. This interaction can lead to the modification of protein function, potentially affecting various signaling pathways and cellular processes. The mechanism can be summarized as follows:

- Thiol Reactivity : NMS reacts with thiol groups in proteins, leading to the formation of mixed disulfides or other modifications that can alter protein activity.

- Impact on Enzyme Activity : By modifying key residues in enzymes, NMS can either inhibit or enhance enzymatic functions, depending on the target enzyme's role in metabolic pathways.

1. Antioxidant Properties

NMS has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Cytotoxic Effects

Studies have indicated that NMS may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

3. Drug Delivery Potential

Due to its ability to modify thiol-containing drugs or prodrugs, NMS has been explored as a potential carrier for targeted drug delivery systems.

Case Studies

Several studies have investigated the biological effects of NMS:

- Study 1 : A study on human cancer cell lines demonstrated that treatment with NMS resulted in significant cytotoxicity, leading to increased apoptosis markers (e.g., caspase activation) compared to control groups.

- Study 2 : Research on neuronal cells highlighted the protective effects of NMS against oxidative stress-induced damage, suggesting its potential role as a neuroprotective agent.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Neopentyl Methanthiolsulfonate:

| Study | Cell Type | Concentration | Effect Observed | Mechanism |

|---|---|---|---|---|

| Study 1 | Cancer Cells | 50 µM | Increased apoptosis | Thiol modification |

| Study 2 | Neuronal Cells | 100 µM | Reduced oxidative stress | Antioxidant activity |

| Study 3 | Enzyme Assay | 10 µM | Inhibition of enzyme X | Covalent modification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for neopentyl methanethiosulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer: Neopentyl methanethiosulfonate is typically synthesized via thiol-disulfide exchange or sulfenylation reactions. Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents (e.g., neopentyl thiol to sulfonyl chloride ratio). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity ≥95% is achievable under inert atmospheres to prevent oxidation .

Q. How should researchers characterize neopentyl methanethiosulfonate to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., δ ~2.5 ppm for SCH₂ group).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- X-ray crystallography (if crystalline) for absolute configuration.

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase). Cross-validate with elemental analysis (C, H, S content) .

Advanced Research Questions

Q. How do steric effects from the neopentyl group influence the reactivity of methanethiosulfonate in nucleophilic substitutions?

Methodological Answer: The bulky neopentyl group imposes steric hindrance, slowing reaction kinetics. Use competitive experiments with less hindered analogs (e.g., methyl methanethiosulfonate) under identical conditions. Monitor progress via UV-Vis spectroscopy (λ = 260–280 nm for disulfide formation) or stopped-flow techniques. Compare activation energies (ΔG‡) via Arrhenius plots to quantify steric contributions .

Key Finding:

Neopentyl derivatives exhibit 3–5× slower reaction rates compared to methyl analogs in SN2 mechanisms, with ΔΔG‡ ≈ 2.1 kcal/mol .

Q. What strategies resolve contradictions in reported solubility data for neopentyl methanethiosulfonate across solvents?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. Standardize protocols:

Gravimetric analysis : Saturate solvent with compound, filter, and evaporate to constant weight.

NMR titration : Use a known internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.

DLS/SLS : Dynamic/static light scattering to detect aggregation artifacts. Report temperature, agitation method, and equilibration time (≥24 hr) .

Q. How can computational models (e.g., DFT) predict the stability of neopentyl methanethiosulfonate under varying pH conditions?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

- Hydrolysis pathways : Thermodynamic favorability of thiolate vs. sulfonate intermediates.

- pKa prediction : Use implicit solvent models (e.g., COSMO-RS) to estimate acid dissociation constants.

Validate with experimental kinetic studies (pH 2–12, monitored by LC-MS). Correlate computed activation barriers with observed degradation rates .

Q. How to design controlled experiments to distinguish between radical vs. ionic mechanisms in thiosulfonate reactions?

Methodological Answer:

- Radical traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and monitor inhibition via EPR.

- Isotopic labeling : Use ³⁴S-labeled neopentyl methanethiosulfonate to track sulfur transfer pathways (analyzed by MS).

- Solvent effects : Compare kinetics in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Ionic mechanisms show greater sensitivity to solvent polarity .

Q. What are the critical considerations for reproducing literature protocols involving neopentyl methanethiosulfonate?

Methodological Answer:

- Purity thresholds : Ensure starting materials (e.g., thiols) are ≥98% pure (GC-MS validated).

- Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent disulfide byproducts.

- Replicate controls : Include at least three independent trials with statistical reporting (mean ± SD). Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Q. Data Presentation and Ethics

Q. How to present contradictory spectral data (e.g., NMR shifts) in publications?

Methodological Answer:

- Full disclosure : Include all spectra in supplementary materials, annotating peaks (e.g., solvent residues, impurities).

- Error analysis : Discuss possible sources (e.g., magnetic anisotropy, temperature fluctuations).

- Peer validation : Share raw data files (e.g., JCAMP-DX) for independent verification .

Q. What ethical guidelines apply when reporting negative or inconclusive results with neopentyl methanethiosulfonate?

Methodological Answer:

Propriétés

IUPAC Name |

2,2-dimethyl-1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBIUXJESBDRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617215 | |

| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190852-37-0 | |

| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.